(3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) substituted at position 1 with a 3,4-dimethylphenyl methanone group and at position 2 with a thioether-linked 4-methylbenzyl moiety. This structure combines aromatic, sulfur-containing, and heterocyclic elements, which are common in bioactive molecules.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-4-7-17(8-5-14)13-24-20-21-10-11-22(20)19(23)18-9-6-15(2)16(3)12-18/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAIERUAYEMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a novel class of imidazole derivatives that have garnered attention due to their potential therapeutic applications. Imidazole and its derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The imidazole ring is a five-membered heterocycle containing two nitrogen atoms.
- Substituents : The presence of a 3,4-dimethylphenyl group and a 4-methylbenzylthio group enhances its pharmacological profile.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study evaluating various imidazole compounds demonstrated that certain derivatives showed substantial inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 22 | S. aureus |
| Compound C | 18 | B. subtilis |
| Compound D | 15 | P. aeruginosa |
This data suggests that the introduction of specific substituents can enhance the antimicrobial efficacy of imidazole derivatives.
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Anticancer Potential
The anticancer activity of imidazole compounds has been widely studied. For instance, certain imidazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Anticancer Activity
A study conducted on a series of substituted imidazoles demonstrated promising results against various cancer cell lines. The compound under review showed IC50 values in the micromolar range against breast and prostate cancer cell lines, indicating significant cytotoxic effects .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
- Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis.
- Membrane Disruption : Some studies suggest that such compounds can disrupt bacterial membranes, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
The 4,5-dihydroimidazole (imidazoline) core distinguishes the target compound from fully aromatic imidazole derivatives, such as those in (e.g., 4,5-diphenyl-1H-imidazoles).
Substituent Analysis
Aryl Methanone Groups:
- Target Compound : 3,4-Dimethylphenyl group.
- The electron-donating methyl groups enhance lipophilicity and steric bulk, favoring interactions with hydrophobic protein pockets.
- : 4-Nitrophenyl group.
- The electron-withdrawing nitro group increases polarity and may facilitate hydrogen bonding or charge-transfer interactions.
- : 4-Chlorophenyl group.
Thioether Side Chains:
- Target Compound : 4-Methylbenzylthio.
- The methyl group on the benzyl ring augments hydrophobicity and may influence substrate specificity in enzyme inhibition.
- : 3-(Trifluoromethyl)benzylthio.
- : Phenyl or substituted phenyl groups.
- Simpler aromatic substituents prioritize π-stacking over steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
